![molecular formula C15H11F3N2O2 B2968188 2-[2-(Trifluoromethyl)benzamido]benzamide CAS No. 923781-05-9](/img/structure/B2968188.png)
2-[2-(Trifluoromethyl)benzamido]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Trifluoromethyl)benzamido]benzamide is a fluorinated aromatic amide . It is an isotopic labeled intermediate for organic synthesis processes .
Synthesis Analysis
The synthetic method of 2-trifluoromethyl benzamide involves using 2, 3-dichlorotrifluorotoluene as a raw material. The process includes preparing 2-fluoro-6-cyano trifluorotoluene through fluorination and cyano substitution, which is then subjected to hydrogenation dechlorination and hydrolysis to prepare the 2-trifluoromethyl benzamide .Molecular Structure Analysis
The molecular formula of 2-[2-(Trifluoromethyl)benzamido]benzamide is C8H6F3NO. It has an average mass of 189.135 Da and a monoisotopic mass of 189.040146 Da .Chemical Reactions Analysis
2-[2-(Trifluoromethyl)benzamido]benzamide is a key intermediate in various organic synthesis processes . It can react with other compounds to form different products, such as [2-(Trifluoromethyl)benzamido]methyl acetate .Physical And Chemical Properties Analysis
2-[2-(Trifluoromethyl)benzamido]benzamide is a white solid. It is soluble in organic solvents such as ethanol, ether, and dichloromethane .Applications De Recherche Scientifique
Pharmacological Research
Research in pharmacology has identified benzamide derivatives, including those similar to 2-[2-(Trifluoromethyl)benzamido]benzamide, as significant for their potential therapeutic applications. For instance, certain benzamide derivatives have been studied for their antiarrhythmic properties. These compounds, characterized by trifluoroethoxy ring substituents and a heterocyclic amide side chain, have shown promising oral antiarrhythmic activity in animal models. This indicates a potential application in developing new antiarrhythmic drugs (Banitt, Bronn, Coyne, & Schmid, 1977; Banitt, Coyne, Schmid, & Mendel, 1975).
Supramolecular Chemistry
In supramolecular chemistry, the structural and functional properties of benzamide derivatives are explored for their ability to form complex molecular assemblies. A notable application is in the design of new supramolecular packing motifs, such as π-stacked rods encased in triply helical hydrogen-bonded amide strands. These structures are suggestive of new modes of organization, potentially applicable in nanotechnology and the development of columnar liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999).
Medicinal Chemistry
In medicinal chemistry, the modification and investigation of benzamide derivatives, including those resembling 2-[2-(Trifluoromethyl)benzamido]benzamide, have shown significant antitumor activity. For example, MS-27-275, a synthetic benzamide derivative, was found to inhibit histone deacetylase (HDA), causing hyperacetylation of nuclear histones in tumor cell lines. This derivative demonstrated marked in vivo antitumor activity against various human tumors, suggesting its potential as a novel chemotherapeutic agent (Saito, Yamashita, Mariko, Nosaka, Tsuchiya, Ando, Suzuki, Tsuruo, & Nakanishi, 1999).
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-carbamoylphenyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2/c16-15(17,18)11-7-3-1-5-9(11)14(22)20-12-8-4-2-6-10(12)13(19)21/h1-8H,(H2,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLWVBIPIYIFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Trifluoromethyl)benzamido]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

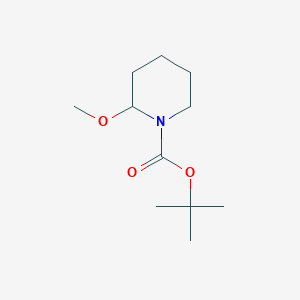
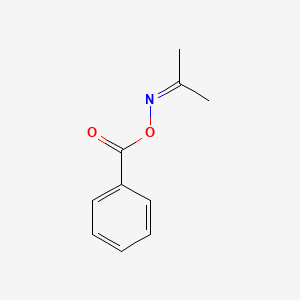

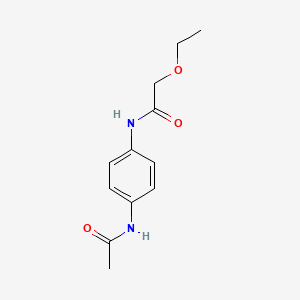
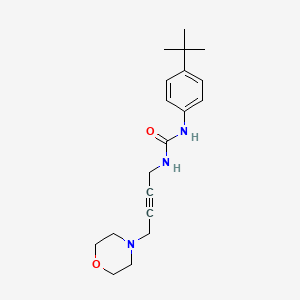
![ethyl (E)-2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B2968114.png)
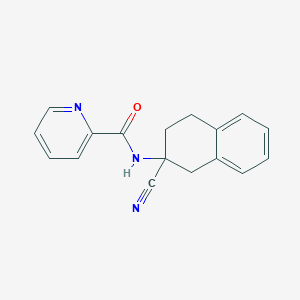
![1-[(5-Fluoropyrimidin-2-yl)amino]-2-methyl-3-thiophen-3-ylpropan-2-ol](/img/structure/B2968119.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2968120.png)
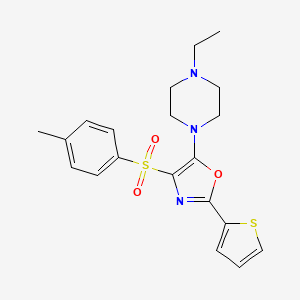
![6-Cyclopropyl-2-[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2968125.png)
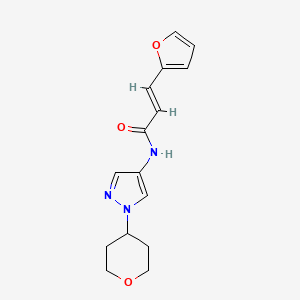
![methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2968127.png)
![N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2968128.png)